molecular formula C9H18N2 B1593764 Dibutylcyanamide CAS No. 2050-54-6

Dibutylcyanamide

Cat. No. B1593764
Key on ui cas rn: 2050-54-6
M. Wt: 154.25 g/mol
InChI Key: SOGFATPCYLMCMQ-UHFFFAOYSA-N
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Patent
US04098791

Procedure details

In the manner given in Example 1, dibutylamine is treated with cyanogen chloride and aqueous sodium hydroxide to give dibutylamine-N-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[N:10]#[C:11]Cl.[OH-].[Na+]>>[CH3:4][CH2:3][CH2:2][CH2:1][N:5]([C:11]#[N:10])[CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCN(CCCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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